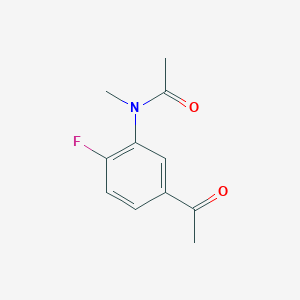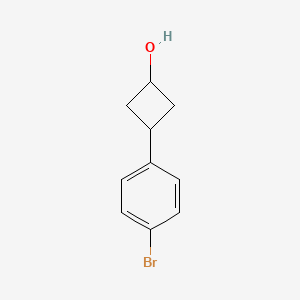
1-(Bromomethyl)-2-(2-fluoroethoxy)benzene
概要
説明
1-(Bromomethyl)-2-(2-fluoroethoxy)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromomethyl group and a fluoroethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-(2-fluoroethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 2-(2-fluoroethoxy)benzene.
Bromomethylation: The introduction of the bromomethyl group is achieved through a bromomethylation reaction. This can be done using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
化学反応の分析
Types of Reactions: 1-(Bromomethyl)-2-(2-fluoroethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the fluoroethoxy group into other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-2-(2-fluoroethoxy)benzene.
科学的研究の応用
1-(Bromomethyl)-2-(2-fluoroethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to introduce fluoroethoxy and bromomethyl groups into drug candidates, potentially enhancing their biological activity and pharmacokinetic properties.
Material Science: It may be used in the design and synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(Bromomethyl)-2-(2-fluoroethoxy)benzene depends on the specific application and the target molecule. In general, the bromomethyl group can act as a reactive site for nucleophilic attack, leading to the formation of new bonds. The fluoroethoxy group can influence the compound’s electronic properties, potentially affecting its reactivity and interactions with other molecules.
類似化合物との比較
1-(Chloromethyl)-2-(2-fluoroethoxy)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-2-(2-methoxyethoxy)benzene: Similar structure but with a methoxyethoxy group instead of a fluoroethoxy group.
Uniqueness: 1-(Bromomethyl)-2-(2-fluoroethoxy)benzene is unique due to the combination of the bromomethyl and fluoroethoxy groups. The presence of the bromomethyl group makes it highly reactive towards nucleophiles, while the fluoroethoxy group can modulate the compound’s electronic properties, potentially enhancing its stability and reactivity in specific applications.
特性
IUPAC Name |
1-(bromomethyl)-2-(2-fluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXPJRSDCRIOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)OCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl [(3-cyano-4-fluorophenyl)sulfonyl]1,3-thiazol-4-ylcarbamate](/img/structure/B3224632.png)







![10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3224684.png)
![(E)-1-(methylsulfonyl)-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B3224697.png)



